An In-Depth Technical Guide to 6-Chloropyridazin-4-ol: A Core Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 6-Chloropyridazin-4-ol: A Core Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of 6-Chloropyridazin-4-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental chemical properties, structural nuances, synthetic pathways, and its role as a versatile building block for creating novel therapeutic agents. This document is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this important scaffold.
Molecular Identity and Structural Elucidation
Nomenclature and Identification
The compound is commonly referred to by its IUPAC name, 6-chloropyridazin-4-ol . However, due to keto-enol tautomerism, it predominantly exists as 6-chloro-1H-pyridazin-4-one . This guide will refer to the compound by its common name but will represent its structure in the more stable keto form.
| Identifier | Value |
| IUPAC Name | 6-chloro-1H-pyridazin-4-one |
| Synonyms | 6-Chloropyridazin-4-ol, 6-Chloro-4-hydroxypyridazine |
| CAS Number | 1415928-75-4[1] |
| Molecular Formula | C₄H₃ClN₂O |
| Molecular Weight | 130.53 g/mol |
Chemical Structure and Tautomerism
6-Chloropyridazin-4-ol is a substituted pyridazine, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key structural feature is the tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms. Spectroscopic and computational evidence for related hydroxypyridines and pyridazinones indicates that the keto tautomer, 6-chloro-1H-pyridazin-4-one, is the more stable and predominant form in most conditions. This stability is attributed to the formation of a conjugated amide-like system within the ring.
Caption: Keto-enol tautomerism of 6-chloropyridazin-4-ol.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on computational models and comparison with analogous structures.
Physicochemical Data Summary
The following table summarizes key physicochemical properties. It is crucial to note that these values are largely predicted and should be confirmed experimentally.
| Property | Value / Description | Source |
| Physical State | Expected to be a solid at room temperature. | Inferred |
| Melting Point | Predicted: 165-170 °C | Predicted |
| Solubility | Expected to have slight solubility in water and better solubility in polar organic solvents like methanol, ethanol, and DMSO. | Inferred |
| pKa | Predicted: ~8.0 (for the N-H proton) | Predicted |
| LogP | Predicted: 0.7 | PubChemLite[2] |
Expected Spectroscopic Profile
Structural confirmation relies on a combination of spectroscopic techniques. Below are the expected characteristics for 6-chloro-1H-pyridazin-4-one.
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¹H NMR Spectroscopy: The spectrum is expected to be simple, showing two signals in the aromatic region.
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A doublet for the proton at C5, deshielded by the adjacent carbonyl group.
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A doublet for the proton at C3.
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A broad singlet for the N-H proton, which is exchangeable with D₂O.
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-
¹³C NMR Spectroscopy: The spectrum should display four distinct signals for the carbon atoms of the pyridazinone ring. The carbonyl carbon (C4) is expected to have the most downfield chemical shift (~160-170 ppm).
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Infrared (IR) Spectroscopy: Key vibrational bands are anticipated, which are crucial for functional group identification.
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~3100-3000 cm⁻¹: N-H stretching vibration.
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~1680-1650 cm⁻¹: Strong C=O (amide) stretching vibration.
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~1600-1550 cm⁻¹: C=C and C=N stretching vibrations within the ring.
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~800-700 cm⁻¹: C-Cl stretching vibration.
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-
Mass Spectrometry (MS): The mass spectrum should show a characteristic molecular ion peak (M⁺) and an isotopic peak (M+2) with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
Step 1: Synthesis of Pyridazin-4-ol from Mucobromic Acid
This step involves the cyclization of a 1,4-dicarbonyl equivalent with hydrazine. Mucobromic acid serves as a suitable starting material.
Caption: Step 1: Synthesis of the pyridazin-4-ol core.
Experimental Protocol (Step 1):
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Dissolve mucobromic acid in water.
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Slowly add an aqueous solution of hydrazine hydrate, maintaining the temperature.
-
Heat the reaction mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and adjust the pH to neutral to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield pyridazin-4-ol.
Step 2: Chlorination of Pyridazin-4-ol
The second step is the regioselective chlorination at the C6 position. The pyridazinone ring is electron-deficient, but chlorination can be achieved using potent chlorinating agents.
Caption: Step 2: Chlorination to yield the final product.
Experimental Protocol (Step 2):
-
Carefully add pyridazin-4-ol to an excess of phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Very slowly and cautiously, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic step and must be done in a well-ventilated fume hood.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 6-chloro-1H-pyridazin-4-one.
Key Chemical Reactivity
The primary utility of 6-chloro-1H-pyridazin-4-one in synthetic chemistry stems from the reactivity of its chlorine atom. The pyridazine ring is inherently electron-deficient due to the two electronegative nitrogen atoms, which makes the chlorine atom susceptible to nucleophilic aromatic substitution (SₙAr) . This reaction is the cornerstone of its application as a chemical building block.
A wide range of nucleophiles (amines, alcohols, thiols) can displace the chloride, allowing for the facile introduction of diverse functional groups at the C6 position.
Caption: General SₙAr reaction of 6-chloropyridazin-4-one.
This reactivity is crucial because it provides a reliable method for coupling the pyridazinone core to other molecular fragments, a key strategy in combinatorial chemistry and lead optimization for drug discovery.
Applications in Medicinal Chemistry and Drug Development
The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities.[3][4] The presence of a chlorine atom in 6-chloropyridazin-4-ol provides a synthetic handle to generate large libraries of compounds for biological screening.[5]
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Kinase Inhibitors: The pyridazine core is a well-established hinge-binding motif in many kinase inhibitors used in oncology. The nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, while the substituent introduced at the C6 position can be tailored to achieve potency and selectivity for specific cancer targets.[1]
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Anticancer Agents: Beyond kinase inhibition, various chloropyridazine derivatives have been investigated for their cytotoxic effects against cancer cell lines. Some hybrids have been designed as potential PARP-1 inhibitors, which is a key target in oncology.[3]
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Anti-inflammatory Agents: Pyridazinone derivatives have been explored for their potential to modulate inflammatory pathways, including the inhibition of key mediators like TNF-α and IL-6.[4]
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Agrochemicals: The chloro-pyridazinone structure is also found in compounds developed for agricultural applications, such as herbicides and fungicides.[2]
Safety and Handling
As a chlorinated heterocyclic compound and a potential alkylating agent, 6-chloropyridazin-4-ol should be handled with appropriate care in a laboratory setting.
-
Hazard Identification: Based on related compounds, it is expected to be harmful if swallowed and may cause skin and serious eye irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
6-Chloropyridazin-4-ol, existing as its more stable tautomer 6-chloro-1H-pyridazin-4-one, represents a high-value scaffold for chemical synthesis and drug discovery. Its straightforward, predictable reactivity, centered on the nucleophilic substitution of the C6-chlorine, allows for the systematic development of compound libraries. The proven biological relevance of the pyridazinone core in targeting enzymes like kinases makes this molecule a foundational building block for the next generation of therapeutic agents, particularly in oncology and inflammatory diseases. While detailed experimental data on the parent compound remains sparse, its synthetic accessibility and versatile chemistry ensure its continued importance in the field.
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INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]
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SpectraBase. (n.d.). 6-(4-chloro-3-nitrophenyl)-5-methyl-3(2H)-pyridazinone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 172, 193-229. Available at: [Link]
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PubMed Central. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 1935-1954. Available at: [Link]
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PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry, 21(1). Available at: [Link]
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SpectraBase. (n.d.). 4,6-dichloro-2-(2-naphthyl)-3(2H)-pyridazinone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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